5-Fluoroisatin

Catalog No.
S585782
CAS No.
443-69-6
M.F
C8H4FNO2
M. Wt
165.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoroisatin

CAS Number

443-69-6

Product Name

5-Fluoroisatin

IUPAC Name

5-fluoro-1H-indole-2,3-dione

Molecular Formula

C8H4FNO2

Molecular Weight

165.12 g/mol

InChI

InChI=1S/C8H4FNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)

InChI Key

GKODDAXOSGGARJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C(=O)C(=O)N2

Synonyms

5-Fluoro-1H-indole-2,3-dione; 5-Fluoro-2,3-indoledione; 5-Fluoroindoline-2,3-dione; 5-Fluoroisatine; NSC 39161;

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=O)N2

Oncology (Cancer Research)

5-Fluoroisatin has been reported as the precursor of the Sunitinib (Sutent) drug . Sunitinib has been approved by the Food and Drugs Administration (FDA) in 2006 for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST) .

Organic Chemistry

5-Fluoroisatin may be used in the synthesis of bis-Schiff bases, via condensation with aromatic primary bis-amines in water suspension medium without using any organic solvent or acid catalyst .

Method of Application: The method involves the condensation of aromatic primary bis-amines with isatin (1H-indole-2,3-dione) and 5-fluoroisatin in a water suspension medium. This process occurs cleanly and efficiently without the need for any organic solvent or acid catalyst .

Results or Outcomes: The corresponding bis-Schiff bases were obtained in good yields and were easily isolated by filtration . Their structures were confirmed by 1H-NMR, 13C-NMR, IR and mass spectra .

Biochemical Research

5-Fluoroisatin can be used as a reaction-based probe for live-cell detection of peroxynitrite by 19 F magnetic resonance spectroscopy . It can also be used in non-invasive detection of peroxynitrite (ONOO (-)) formation in living lung epithelial cells stimulated with interferon-γ (IFN-γ) .

Organic Chemistry

5-Fluoroisatin can be used in the synthesis of 3-acetonyl-5-fluoro-3-hydroxyoxindole .

Catalysts and OLEDs

5-Fluoroisatin can be used as a synthesis intermediate for Schiff bases, macromolecules, and metal complexes in the application of catalysts and OLEDs .

Synthesis of Quinoline

5-Fluoroisatin can be reshaped to a quinoline under Pfitzinger reaction, providing a platform for post-modification of the isatin derivatives .

Method of Application: The method involves the Pfitzinger reaction, where 5-Fluoroisatin is reshaped to a quinoline .

5-Fluoroisatin is a fluorinated derivative of isatin, characterized by the presence of a fluorine atom at the 5-position of the indole ring. Its molecular formula is C8H4FNO2C_8H_4FNO_2, and it has a CAS number of 443-69-6. This compound exhibits a unique structure that contributes to its diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorine atom enhances its reactivity and solubility, making it an interesting target for synthetic and pharmacological studies .

, including:

  • Formation of Schiff Bases: It readily reacts with primary amines to form Schiff bases, which are compounds containing a double bond between carbon and nitrogen .
  • Baeyer-Villiger Oxidation: This reaction can convert 5-fluoroisatin into isatoic anhydride using meta-chloroperoxybenzoic acid (mCPBA) as an oxidizing agent .
  • Condensation Reactions: 5-Fluoroisatin can undergo condensation with different aromatic aldehydes in the presence of acids like sulfuric acid or glacial acetic acid, yielding various derivatives with potential biological activity .

5-Fluoroisatin exhibits several notable biological activities:

  • Anticoronaviral Activity: Research indicates that 5-fluoroisatin has potential as an antiviral agent against coronaviruses, showing promise in inhibiting viral replication .
  • Antimicrobial Properties: Various derivatives of 5-fluoroisatin have been evaluated for their antimicrobial efficacy, demonstrating significant activity against a range of bacterial strains .
  • Cytotoxicity: Some studies suggest that certain derivatives possess cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy .

The synthesis of 5-fluoroisatin can be achieved through several methods:

  • Condensation Reaction:
    • A common method involves the condensation of 5-fluoroanthranilic acid with phosgene or isocyanates.
    • Reaction conditions typically include heating in solvents such as ethanol or acetic acid.
  • Microwave-Assisted Synthesis:
    • This method utilizes microwave irradiation to enhance reaction rates, allowing for the rapid formation of 5-fluoroisatin from appropriate precursors in shorter time frames .
  • Reflux Conditions:
    • Traditional reflux methods are also employed, where reactants are heated together in a solvent over an extended period to facilitate the reaction.

5-Fluoroisatin has numerous applications across various fields:

  • Pharmaceuticals: It serves as a scaffold for designing new drugs, particularly in developing antiviral and anticancer agents.
  • Chemical Research: Used as a reagent in organic synthesis for preparing complex molecules.
  • Material Science: Investigated for its potential use in creating novel materials due to its unique chemical properties .

Interaction studies involving 5-fluoroisatin focus on its binding affinity and efficacy against biological targets:

  • Protein Binding Studies: These studies assess how well 5-fluoroisatin interacts with specific proteins involved in disease pathways, providing insights into its mechanism of action.
  • In Vitro Assays: Various assays are conducted to evaluate its effectiveness against pathogens and cancer cells, helping to understand its therapeutic potential .

Several compounds share structural similarities with 5-fluoroisatin. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
IsatinNo fluorine substitutionAntimicrobial, anticancerLacks enhanced reactivity
6-FluoroisatinFluorine at the 6-positionSimilar to 5-fluoroisatinDifferent position affects activity
BromoisatinBromine instead of fluorineAntimicrobial propertiesDifferent halogen impacts reactivity
5-ChloroisatinChlorine at the 5-positionAntiviral activityChlorine may alter binding affinity

5-Fluoroisatin stands out due to the presence of fluorine, which enhances its solubility and reactivity compared to other halogenated isatins. Its unique properties make it a valuable compound for further research and development in medicinal chemistry .

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

165.02260653 g/mol

Monoisotopic Mass

165.02260653 g/mol

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

443-69-6

Wikipedia

5-Fluoroisatin

Dates

Modify: 2023-08-15

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